3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide 3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 300812-68-4
VCID: VC21504247
InChI: InChI=1S/C17H14N4O6S/c1-11-9-16(19-27-11)20-28(25,26)15-7-5-13(6-8-15)18-17(22)12-3-2-4-14(10-12)21(23)24/h2-10H,1H3,(H,18,22)(H,19,20)
SMILES: CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C17H14N4O6S
Molecular Weight: 402.4g/mol

3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide

CAS No.: 300812-68-4

Cat. No.: VC21504247

Molecular Formula: C17H14N4O6S

Molecular Weight: 402.4g/mol

* For research use only. Not for human or veterinary use.

3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide - 300812-68-4

Specification

CAS No. 300812-68-4
Molecular Formula C17H14N4O6S
Molecular Weight 402.4g/mol
IUPAC Name N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-nitrobenzamide
Standard InChI InChI=1S/C17H14N4O6S/c1-11-9-16(19-27-11)20-28(25,26)15-7-5-13(6-8-15)18-17(22)12-3-2-4-14(10-12)21(23)24/h2-10H,1H3,(H,18,22)(H,19,20)
Standard InChI Key FNQOFFCCAUEXOB-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Canonical SMILES CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Structural Characteristics

Molecular Structure

3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide features several key structural elements:

  • A nitro group (-NO2) at the meta position of the benzamide ring

  • A benzamide moiety connected to a phenyl ring

  • A sulfonamide group (-SO2NH-) linking the phenyl ring to the isoxazole component

  • A 5-methylisoxazole group at the terminal position

The nitro group at the meta position of the benzamide ring is a significant structural feature that likely influences the compound's biological activity through electronic effects and potential hydrogen bonding interactions. The central phenyl ring serves as a scaffold connecting the benzamide portion to the sulfonamide group, creating a linear molecular arrangement with multiple potential interaction sites.

Functional Groups and Their Significance

Functional GroupPositionPotential Contribution to Activity
Nitro (-NO2)meta position on benzamide ringElectron-withdrawing, may enhance receptor interactions
Amide (-CONH-)Connecting benzamide to phenylHydrogen bond donor/acceptor, structural rigidity
Sulfonamide (-SO2NH-)Between phenyl and isoxazoleKey pharmacophore, enzyme binding site interaction
Isoxazole ringTerminal positionHeterocyclic aromatic character, potential target specificity
Methyl groupPosition 5 on isoxazoleHydrophobicity, steric effects

These functional groups create a molecule with multiple hydrogen bond donors and acceptors, aromatic π-systems, and varied electronic distributions that can interact with biological targets in complex ways.

Physical and Chemical Properties

Chemical Properties

The chemical reactivity of this compound is largely determined by its functional groups:

  • The sulfonamide group (-SO2NH-) is moderately acidic due to the electron-withdrawing effect of the sulfone group, making it susceptible to deprotonation under basic conditions.

  • The nitro group (-NO2) is strongly electron-withdrawing, influencing the reactivity of the benzene ring to which it is attached and potentially participating in reduction reactions.

  • The amide linkage (-CONH-) is generally stable under physiological conditions but can undergo hydrolysis under strongly acidic or basic conditions.

  • The isoxazole ring provides aromatic character and potential for specific interactions with biological targets through its nitrogen and oxygen heteroatoms.

These properties collectively determine the compound's stability, reactivity, and potential interactions with biological systems.

Synthesis Methods

Proposed Synthetic Pathway

Based on common synthetic approaches for related compounds, a possible synthetic route may involve:

  • Preparation of a 4-aminobenzenesulfonamide intermediate

  • Sulfonylation reaction with 5-methylisoxazol-3-amine

  • Acylation of the resulting amino group with 3-nitrobenzoyl chloride

This synthetic pathway would allow for the step-wise construction of the complex molecular architecture while controlling regioselectivity of the reactions. The final product would likely require purification through recrystallization or chromatographic techniques to achieve high purity.

In related work, similar compounds have been synthesized and characterized with spectroscopic data. For instance, related sulfonamide derivatives have been prepared and characterized using 1H NMR spectroscopy, with characteristic signals for the aromatic protons, methyl groups, and NH protons .

Biological Activity and Mechanisms

Structure-Activity Relationships

The biological activity of this compound is likely influenced by its structural features in ways similar to related compounds:

  • The sulfonamide group (-SO2NH-) is often critical for interaction with target enzymes, particularly in antibacterial applications.

  • The nitro group at the meta position of the benzamide ring may enhance binding affinity through electronic effects or participate in specific interactions with receptor sites.

  • The isoxazole ring provides a heterocyclic scaffold that could contribute to target specificity through hydrogen bonding and π-stacking interactions.

Research on structurally related benzamides has shown that modifications to these key structural elements can significantly impact biological activity. For example, naphthalene-based inhibitors with benzamide moieties have demonstrated activity against coronavirus papain-like proteases , suggesting that our compound of interest might have potential applications in viral enzyme inhibition, though this would require specific investigation.

Comparative Analysis with Related Compounds

Structural Analogs and Their Properties

Several compounds structurally related to 3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide appear in the scientific literature, allowing for comparative analysis:

CompoundKey Structural DifferencePotential Impact on Activity
N-(5-methyl-3-isoxazolyl)-4-[methyl(phenylsulfonyl)amino]benzamideMethyl on sulfonamide N, reversed amide orientationModified receptor binding profile
2-methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide2-methoxy instead of 3-nitro on benzamideDifferent electronic properties, potential selectivity changes
3-nitro-N-[4-[5-[(3-nitrophenyl)sulfonylamino]-1,3-benzoxazol-2-yl]phenyl]benzenesulfonamideContains benzoxazole moiety, additional nitro groupComplex binding profile, potentially enhanced activity

These structural analogs demonstrate the diversity of modifications possible within this chemical class and suggest potential directions for structure-activity relationship studies.

Activity Comparisons

While specific comparative activity data for 3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide is limited in the search results, research on related compounds provides context for understanding its potential biological behavior:

  • Benzamides with naphthalene scaffolds have shown activity against SARS-CoV and SARS-CoV-2 papain-like proteases, with structure-activity relationships indicating the importance of specific substitution patterns .

  • Compounds containing the sulfonamide-isoxazole motif have demonstrated various biological activities, suggesting this structural element contributes significantly to target binding and specificity.

The varied biological activities observed in these structural analogs highlight the potential versatility of our compound of interest as a scaffold for developing targeted bioactive molecules.

Analytical Characterization

Spectroscopic Identification

For complete characterization of 3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide, several spectroscopic techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic signals for:

    • Aromatic protons from the benzene rings

    • The methyl group attached to the isoxazole ring

    • NH protons from the sulfonamide and amide groups

  • Infrared (IR) Spectroscopy: Key absorption bands would include:

    • N-H stretching vibrations (3300-3500 cm-1)

    • C=O stretching of the amide group (1640-1690 cm-1)

    • S=O stretching of the sulfonamide (1350-1300 cm-1 and 1160-1120 cm-1)

    • NO2 symmetric and asymmetric stretching (1550-1500 cm-1 and 1355-1315 cm-1)

  • Mass Spectrometry: Would confirm the molecular weight of 402.4 g/mol and provide fragmentation patterns characteristic of the structural components.

While specific spectroscopic data for this exact compound is limited in the search results, related compounds have been characterized using these techniques. For example, in the synthesis of naphthoquinone analogs, spectroscopic characterization including melting point determination and 1H NMR analysis was performed for compound identification .

Applications and Research Implications

Future Research Directions

Several promising research directions emerge for this compound:

  • Comprehensive Biological Screening: Systematic evaluation against various targets including bacterial strains, inflammatory mediators, and disease-relevant enzymes.

  • Structural Modifications: Synthesis of analogs with modifications at key positions to optimize activity and pharmacokinetic properties.

  • Mechanism Studies: Detailed investigation of binding modes and molecular interactions with potential targets using computational and experimental approaches.

  • Drug Delivery Applications: Exploration of formulation strategies to enhance solubility, stability, and targeted delivery of this complex molecule.

The structural similarity to compounds with demonstrated biological activity, particularly in the context of enzyme inhibition, suggests that 3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide warrants further investigation as a potential therapeutic agent or research tool.

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